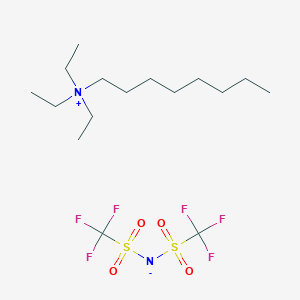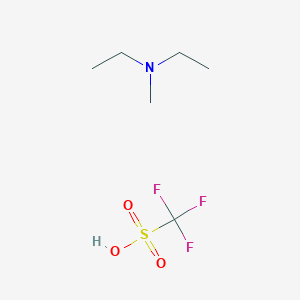
Octakis(3-propionic acid)octasilsesquioxane sodium salt, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octakis(3-propionic acid)octasilsesquioxane sodium salt, 97% (also known as OAO-97) is a unique and versatile material that has recently been utilized in a wide variety of scientific research applications. OAO-97 is a polymeric compound composed of a linear structure of eight silicon-oxygen-silicon (Si-O-Si) units, with eight propionic acid groups linked to the Si-O-Si units. It is a highly hydrophilic material, with a very low surface tension and a high affinity for water. OAO-97 has a wide range of applications in scientific research, including its use as a surfactant, emulsifier, and stabilizer.
Applications De Recherche Scientifique
OAO-97 has been used in a wide variety of scientific research applications, including its use as a surfactant, emulsifier, and stabilizer. It has been used to stabilize emulsions, disperse particles in liquids, and improve the wetting and spreading of liquids. OAO-97 has also been used to improve the solubility of drugs, improve the shelf life of food products, and increase the stability of biomolecules. Additionally, OAO-97 has been used to control the release of active ingredients, and to enhance the delivery of drugs and other bioactive molecules.
Mécanisme D'action
OAO-97 works by forming a hydrophilic layer around the molecules it is interacting with. This hydrophilic layer reduces the surface tension of the molecules, allowing them to spread and dissolve more easily in water. The hydrophilic layer also helps to stabilize the molecules, preventing them from aggregating and forming larger particles. Additionally, the hydrophilic layer helps to control the release of the active ingredients, allowing for a more controlled and sustained release of the molecules.
Biochemical and Physiological Effects
OAO-97 has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the solubility of drugs, improve the shelf life of food products, and increase the stability of biomolecules. Additionally, OAO-97 has been shown to reduce the surface tension of molecules, improve the wetting and spreading of liquids, and enhance the delivery of drugs and other bioactive molecules.
Avantages Et Limitations Des Expériences En Laboratoire
OAO-97 has several advantages for lab experiments. It is a highly hydrophilic material, with a very low surface tension, which makes it ideal for use in a variety of applications. Additionally, it is easy to synthesize and can be stored for extended periods of time without degradation. However, OAO-97 also has some limitations. It is not very soluble in organic solvents, and can be difficult to work with in certain applications. Additionally, OAO-97 is not compatible with all types of surfaces, and can be difficult to remove from certain surfaces.
Orientations Futures
OAO-97 has a wide range of potential applications in scientific research. It can be used to stabilize emulsions, disperse particles in liquids, and improve the wetting and spreading of liquids. Additionally, OAO-97 can be used to control the release of active ingredients, and to enhance the delivery of drugs and other bioactive molecules. Furthermore, OAO-97 can be used to improve the solubility of drugs, improve the shelf life of food products, and increase the stability of biomolecules. In the future, OAO-97 could be used in a variety of medical and pharmaceutical applications, such as drug delivery systems and tissue engineering. Additionally, OAO-97 could be used to create new materials for use in nanotechnology, and could be used to create new materials for use in solar cells and other renewable energy technologies. Finally, OAO-97 could be used to create new materials for use in water purification and desalination technologies.
Méthodes De Synthèse
OAO-97 is synthesized using a process called “sol-gel” synthesis. This process involves the hydrolysis and condensation of silica precursors in the presence of an acid catalyst. In the case of OAO-97, the silica precursors are octakis(3-propionic acid)octasilsesquioxane and sodium hydroxide. The acid catalyst is used to facilitate the reaction between the silica precursors, and the resulting product is OAO-97.
Propriétés
IUPAC Name |
octasodium;4-[3,5,7,9,11,13,15-heptakis(3-carboxylatopropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H56O28Si8.8Na/c33-25(34)9-1-17-61-49-62(18-2-10-26(35)36)52-65(21-5-13-29(41)42)54-63(50-61,19-3-11-27(37)38)56-67(23-7-15-31(45)46)57-64(51-61,20-4-12-28(39)40)55-66(53-62,22-6-14-30(43)44)59-68(58-65,60-67)24-8-16-32(47)48;;;;;;;;/h1-24H2,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48);;;;;;;;/q;8*+1/p-8 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIANMZURQFLZGL-UHFFFAOYSA-F |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CCCC(=O)[O-])CCCC(=O)[O-])CCCC(=O)[O-])CCCC(=O)[O-])CCCC(=O)[O-])CCCC(=O)[O-])CCCC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48Na8O28Si8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Hexyl-1,4-diaza[2.2.2.]bicylcooctanium bis(trifluoromethylsuflonyl)imide; 99%](/img/structure/B6310242.png)




![9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate](/img/structure/B6310278.png)




